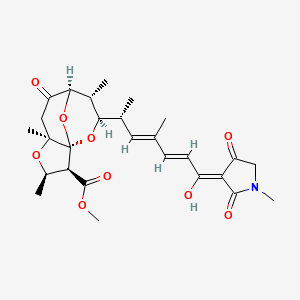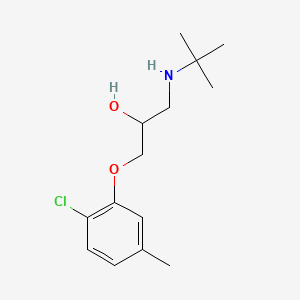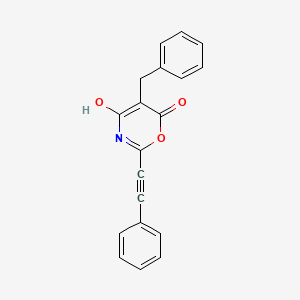
5-Benzyl-4-hydroxy-2-(phenylethynyl)-6h-1,3-oxazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caspase-6-IN-1 is a novel Allosteric Inhibitor of Caspase-6 Activation, blocking the interaction between C6 and mHTT1-586.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations : Phenylmalonyl dichloride reacted with 3-phenylpropynamide to produce 4-hydroxy-5-phenyl-2-phenylethynyl-6H-1,3-oxazin-6-one. This compound, when treated with hydrazine, yielded 3,5-disubstituted 1,2,4-triazole. Reactions with methanol and ethanol led to the formation of corresponding malonamic acid esters (Komarov, Yakovlev, Zakhs, & Prep'yalov, 2005).
Carboxyketenes Formation : Studies on new 4-hydroxy-1,3-oxazin-6-ones prepared from chlorocarbonyl(phenyl)ketene and amides revealed that carboxy(phenyl)ketene is formed as the major product by thermal fragmentation of 4-hydroxy-1,3-oxazin-6-one. This process occurs via unstable 6-hydroxy and 5H-isomer tautomers, leading to the formation of benzoyl isocyanate and phenylketene (George, Veedu, Sheibani, Taherpour, Flammang, & Wentrup, 2007).
Nucleophilic Reactions : 4-Hydroxy-5-methyl(phenyl)-2-styryl-6H-1,3-oxazin-6-ones react with hydrazine and phenylhydrazine, yielding 3,5-substituted triazoles. Treatment with ethanol and methanol results in the formation of N-cinnamoylmalonamates (Komarov, Yakovlev, Novikov, & Zakhs, 2003).
Antimicrobial Activity : A series of new 4-hydroxy-6H-oxazin-6-ones containing 2-(5-nitrofuranyl) and 2-(5-nitrothienyl) moieties showed pronounced bactericidal activity against Staphylococcus aureus and, in some cases, Escherichia coli strains (Chernov, Koshevenko, Yakovlev, Anan’eva, Ksenofontova, & Shchegolev, 2017).
Antihypoxic Activity : Studies on 6-aryl-substituted-benzoilatsetil-4-hydroxy-5,6-dihydro-4H-1,3-oxazines revealed moderate to high antihypoxic activity in models of normobaric and hemic hypoxia (Zykova, 2014).
Brine Shrimp Lethality Test : Novel 1,3-benzoxazine and aminomethyl compounds synthesized from eugenol showed toxicity in brine shrimp lethality tests, indicating potential for further bioactivity studies (Rudyanto, Ekowati, Widiandani, Honda, & Jalan Dharmawangsa Dalam, 2014).
Propiedades
IUPAC Name |
5-benzyl-4-hydroxy-2-(2-phenylethynyl)-1,3-oxazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-18-16(13-15-9-5-2-6-10-15)19(22)23-17(20-18)12-11-14-7-3-1-4-8-14/h1-10,21H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCBFFMVNVSMFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=C(OC2=O)C#CC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester](/img/structure/B606409.png)

![N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B606411.png)
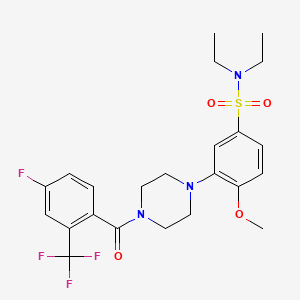
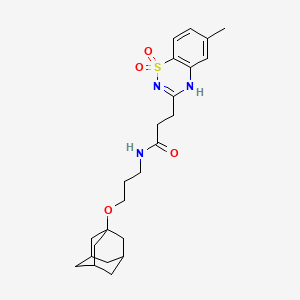
![4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B606418.png)
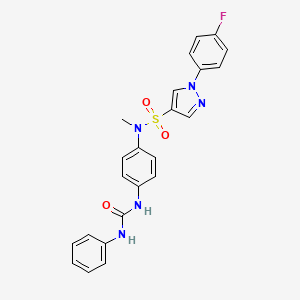
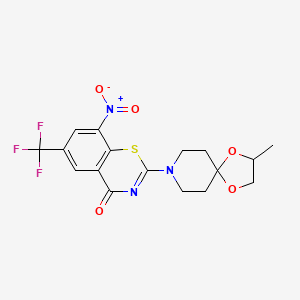
![8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606421.png)
